An In-depth Technical Guide to the Physical and Chemical Properties of N-cyclohexylthiolan-3-amine
An In-depth Technical Guide to the Physical and Chemical Properties of N-cyclohexylthiolan-3-amine
Disclaimer: N-cyclohexylthiolan-3-amine is a novel compound with limited publicly available data. The information presented in this guide is a combination of data extrapolated from structurally similar compounds and established principles of organic chemistry. The experimental protocols described are general methodologies for the characterization of a novel secondary amine of this class.
Introduction
N-cyclohexylthiolan-3-amine is a secondary amine featuring a cyclohexyl group and a thiolane ring. Its structure suggests potential applications in medicinal chemistry and materials science, leveraging the lipophilic nature of the cyclohexyl moiety and the chemical properties of the thiolane and amine functionalities. This document provides a predictive overview of its core physical and chemical properties, alongside standardized protocols for its synthesis and characterization.
Predicted Physicochemical Properties
The physical and chemical properties of N-cyclohexylthiolan-3-amine have been estimated based on the known properties of cyclohexylamine and 3-aminothiolane. These values should be confirmed by experimental data.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₉NS | --- |
| Molecular Weight | 185.33 g/mol | --- |
| Appearance | Colorless to pale yellow liquid | Based on cyclohexylamine's appearance.[1] |
| Odor | Fishy, amine-like | Characteristic odor of many amines.[1] |
| Boiling Point | > 200 °C | Expected to be higher than cyclohexylamine (134.5 °C) due to increased molecular weight.[1] |
| Melting Point | < -20 °C | Expected to be a liquid at room temperature, similar to cyclohexylamine (-17.7 °C).[1] |
| Density | ~0.9 g/cm³ | Similar to cyclohexylamine (0.8647 g/cm³).[2] |
| Solubility | Miscible with common organic solvents (ethanol, ether, acetone). Slightly soluble in water. | Cyclohexylamine is miscible with water and organic solvents.[1][2] The larger carbon framework of the target molecule may reduce water solubility. |
| pKa | ~10.5 | Similar to the pKa of cyclohexylamine (10.64), as the electronic environment of the nitrogen is comparable.[2] |
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and characterization of N-cyclohexylthiolan-3-amine.
Synthesis: Reductive Amination
A common and effective method for the synthesis of secondary amines is reductive amination.[3][4]
Reaction Scheme:
Thiolan-3-one + Cyclohexylamine → N-cyclohexylthiolan-3-imine
N-cyclohexylthiolan-3-imine + Reducing Agent → N-cyclohexylthiolan-3-amine
Materials:
-
Thiolan-3-one
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[3]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of thiolane-3-one (1.0 eq) in DCM, add cyclohexylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Structural Characterization
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure.
-
¹H NMR: The spectrum is expected to show broad signals for the N-H proton.[5] The hydrogens on the carbon adjacent to the nitrogen will be deshielded and appear downfield.[5] The cyclohexyl and thiolane protons will exhibit complex multiplets.
-
¹³C NMR: The carbons adjacent to the nitrogen atom will be deshielded.[6]
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
To confirm the N-H signal, a D₂O exchange experiment can be performed, where the N-H peak disappears from the ¹H NMR spectrum.[5]
3.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present.
-
Expected Absorptions: A secondary amine will show a single N-H stretching absorption in the range of 3350-3310 cm⁻¹.[7] C-N stretching will be observed between 1250-1020 cm⁻¹.[7]
Protocol:
-
Acquire the IR spectrum of a thin film of the liquid sample on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
3.2.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[8][9]
-
Fragmentation: The dominant fragmentation pathway for amines is α-cleavage, resulting in a resonance-stabilized iminium cation.[8][9]
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Physicochemical Property Determination
3.3.1 pKa Determination
The acid dissociation constant (pKa) is a measure of the basicity of the amine.
Protocol (Potentiometric Titration): [10][11]
-
Dissolve a precisely weighed amount of the amine in a known volume of a suitable solvent mixture (e.g., methanol/water).[10]
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
3.3.2 Solubility Testing
Protocol: [12]
-
To a series of vials, add a small, measured amount of N-cyclohexylthiolan-3-amine.
-
Add a measured volume of various solvents (e.g., water, ethanol, acetone, hexane, toluene) to each vial.
-
Agitate the vials and observe for dissolution.
-
Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantified by determining the concentration of a saturated solution.
Signaling Pathways and Biological Activity
There is no publicly available information regarding the biological activity or associated signaling pathways for N-cyclohexylthiolan-3-amine. Further research, including in vitro and in vivo studies, would be required to elucidate any potential pharmacological effects.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like N-cyclohexylthiolan-3-amine.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide provides a foundational understanding of the predicted properties and recommended experimental procedures for the novel compound N-cyclohexylthiolan-3-amine. The provided protocols for synthesis and characterization are robust and widely applicable in the field of organic chemistry. Experimental validation of the predicted properties is crucial for the future development and application of this molecule.
References
- 1. Cyclohexylamine [greenchemintl.com]
- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. Video: Mass Spectrometry of Amines [jove.com]
- 10. enamine.net [enamine.net]
- 11. mdpi.com [mdpi.com]
- 12. galaxy.ai [galaxy.ai]
